molecular formula C10H18ClF2NO B6608386 {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride CAS No. 2839144-52-2

{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride

Cat. No.: B6608386
CAS No.: 2839144-52-2
M. Wt: 241.70 g/mol
InChI Key: XBNWJNMQGWYHQI-UHFFFAOYSA-N
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Description

{10,10-difluoro-8-azabicyclo[431]decan-1-yl}methanol hydrochloride is a synthetic compound with a unique bicyclic structure It is characterized by the presence of fluorine atoms and a nitrogen-containing azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo framework, introduction of fluorine atoms, and subsequent functionalization to obtain the final product. Common reagents used in these steps include fluorinating agents, reducing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to an alcohol.

    Substitution: Replacement of the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting the central nervous system.

    Biology: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding studies.

    Industry: Utilization in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, making this compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol
  • {10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol acetate

Uniqueness

The unique structural features of {10,10-difluoro-8-azabicyclo[431]decan-1-yl}methanol hydrochloride, such as the presence of fluorine atoms and the azabicyclo framework, distinguish it from similar compounds

Properties

IUPAC Name

(10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO.ClH/c11-10(12)8-3-1-2-4-9(10,7-14)6-13-5-8;/h8,13-14H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWJNMQGWYHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC(C1)C2(F)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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